molecular formula C13H15NO3 B2591676 N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide CAS No. 2361639-03-2

N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide

Cat. No.: B2591676
CAS No.: 2361639-03-2
M. Wt: 233.267
InChI Key: KNBXVLPGCIBGPZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated benzodioxane derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enamide group enhances its potential as an enzyme inhibitor and therapeutic agent compared to simpler benzodioxane derivatives .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-7-6-10-4-3-5-11-13(10)17-9-8-16-11/h2-5H,1,6-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBXVLPGCIBGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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